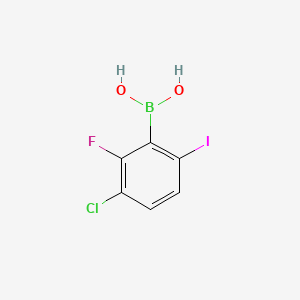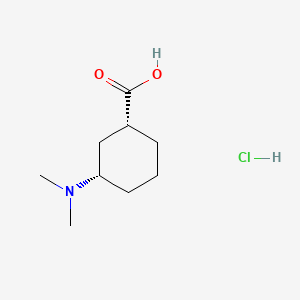![molecular formula C7H14FNO B14025343 (1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)
(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol is a chiral compound with a unique structure that includes a fluorine atom and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol typically involves the stereoselective introduction of the fluorine atom and the construction of the pyrrolidine ring. One common method involves the use of chiral starting materials and reagents to ensure the desired stereochemistry is achieved. For example, the synthesis might start with a chiral epoxide, which undergoes ring-opening with a fluorinated nucleophile, followed by cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in a variety of different compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with chiral centers.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of (S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can play a crucial role in these interactions by influencing the compound’s electronic properties and its ability to form hydrogen bonds. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
(S)-1-((2S,4R)-4-Hydroxy-1-methylpyrrolidin-2-yl)ethan-1-ol: This compound lacks the fluorine atom, which can significantly alter its reactivity and biological activity.
(S)-1-((2S,4R)-4-Chloro-1-methylpyrrolidin-2-yl)ethan-1-ol: The chlorine atom can have different electronic effects compared to fluorine, leading to differences in reactivity and interactions with molecular targets.
(S)-1-((2S,4R)-4-Methyl-1-methylpyrrolidin-2-yl)ethan-1-ol: The absence of a halogen atom can result in different physical and chemical properties, such as solubility and stability.
Eigenschaften
Molekularformel |
C7H14FNO |
|---|---|
Molekulargewicht |
147.19 g/mol |
IUPAC-Name |
(1S)-1-[(2S,4R)-4-fluoro-1-methylpyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C7H14FNO/c1-5(10)7-3-6(8)4-9(7)2/h5-7,10H,3-4H2,1-2H3/t5-,6+,7-/m0/s1 |
InChI-Schlüssel |
DIWHMZGAZWOSSH-XVMARJQXSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]1C[C@H](CN1C)F)O |
Kanonische SMILES |
CC(C1CC(CN1C)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


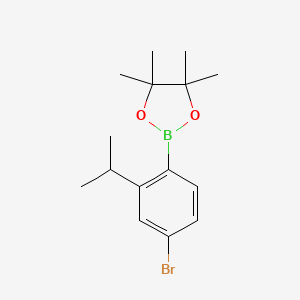
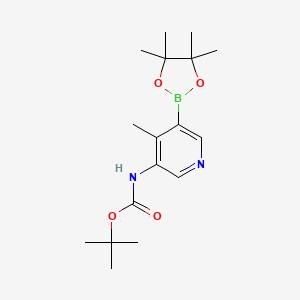
![7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B14025279.png)
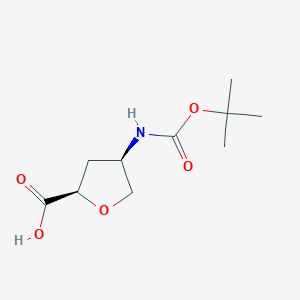




![tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B14025308.png)

![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)

